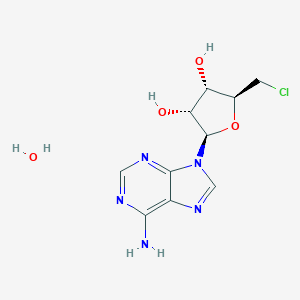

5'-Chlor-5'-desoxyadenosinhydrat

Übersicht

Beschreibung

5’-chloro-5’-Deoxyadenosine (hydrate): is a nucleoside analog that is used as a substrate in polyketide biosynthesis. It is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .

Wissenschaftliche Forschungsanwendungen

5'-Chlor-5'-Desoxyadenosin (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Wird als Baustein bei der Synthese komplexer Moleküle verwendet.

- Wird hinsichtlich seiner Reaktivität und chemischen Eigenschaften untersucht .

Biologie:

- Wird im Studium von Enzymmechanismen und Substratspezifität verwendet.

- Untersucht wird seine Rolle im Nukleinsäurestoffwechsel .

Medizin:

- Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich Antikrebs- und antiviraler Aktivitäten.

- Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht .

Industrie:

- Wird bei der Herstellung von Arzneimitteln und biochemischen Reagenzien verwendet.

- Wird bei der Synthese anderer Nukleosid-Analoga eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 5'-Chlor-5'-Desoxyadenosin (Hydrat) beinhaltet seine Einbindung in biochemische Pfade, wo es als Substrat oder Inhibitor wirkt. Die Verbindung kann durch eine Reihe von enzymatischen Reaktionen in Chlorethylmalonyl-CoA umgewandelt werden, das an der Biosynthese des Antikrebsmittels Salinosporamid A in marinen Bakterien beteiligt ist . Zu den molekularen Zielen und Pfaden gehören:

Enzyme: Die Verbindung interagiert mit Enzymen wie SAM-abhängiger Chlorinase.

Wirkmechanismus

Target of Action

The primary target of 5’-Chloro-5’-deoxyadenosine hydrate is the enzyme 5’-methylthioadenosine phosphorylase (MTAP), which is a tumor suppressor gene . This compound serves as a substrate for MTAP, and its specificity and kinetics are subjects of research .

Mode of Action

5’-Chloro-5’-deoxyadenosine hydrate interacts with its target, MTAP, by serving as a substrate for the enzyme . The interaction results in the phosphorylation of the compound, which is a crucial step in its mechanism of action .

Biochemical Pathways

The compound is involved in the S-adenosylmethionine (AdoMet) and methionine salvage pathways . It is synthesized from adenosine through a selective chlorination reaction . The compound can be converted to chloroethylmalonyl-CoA through a seven-step route, which is involved in the biosynthesis of the anticancer agent salinosporamide A .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 5’-Chloro-5’-deoxyadenosine hydrate’s action are primarily related to its role in the biosynthesis of salinosporamide A, an anticancer agent . By serving as a substrate for MTAP, it supports the expression of this tumor suppressor gene .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.

Biochemische Analyse

Biochemical Properties

5’-Chloro-5’-deoxyadenosine hydrate plays a crucial role in polyketide biosynthesis. It is used as a substrate in reactions catalyzed by SAM-dependent chlorinase, converting S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine . This compound can be further converted to chloroethylmalonyl-CoA, which is involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium Salinispora tropica . The interactions of 5’-Chloro-5’-deoxyadenosine hydrate with enzymes like SAM-dependent chlorinase highlight its importance in biochemical pathways.

Cellular Effects

5’-Chloro-5’-deoxyadenosine hydrate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of chloroethylmalonyl-CoA suggests its involvement in cellular metabolic pathways that are crucial for cell function and survival . Additionally, its impact on the production of anticancer agents indicates potential therapeutic applications in cancer treatment.

Molecular Mechanism

At the molecular level, 5’-Chloro-5’-deoxyadenosine hydrate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for SAM-dependent chlorinase, leading to the production of chloroethylmalonyl-CoA . This compound’s ability to participate in enzyme-catalyzed reactions and influence gene expression underscores its significance in molecular biology and biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Chloro-5’-deoxyadenosine hydrate can change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . Studies have shown that its stability and degradation can impact its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Metabolic Pathways

5’-Chloro-5’-deoxyadenosine hydrate is involved in metabolic pathways that include its conversion to chloroethylmalonyl-CoA . This conversion is part of the biosynthesis of salinosporamide A, an anticancer agent. The compound’s interactions with enzymes like SAM-dependent chlorinase and its role in metabolic flux highlight its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 5’-Chloro-5’-deoxyadenosine hydrate is transported and distributed through specific mechanisms. While detailed information on its transporters and binding proteins is limited, its role in polyketide biosynthesis suggests that it may interact with various cellular components to achieve its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5'-Chlor-5'-Desoxyadenosin (Hydrat) kann durch eine selektive Chlorierungsreaktion aus Adenosin synthetisiert werden. Das Verfahren beinhaltet die Substitution der Hydroxylgruppe an der 5'-Position durch ein Chloratom. Diese Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die selektive Chlorierung der gewünschten Position sicherzustellen .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 5'-Chlor-5'-Desoxyadenosin (Hydrat) ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung spezialisierter Geräte, um die Reaktionsbedingungen zu gewährleisten und die Reinheit des Endprodukts sicherzustellen. Die Verbindung wird dann gereinigt und kristallisiert, um die Hydratform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5'-Chlor-5'-Desoxyadenosin (Hydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 5'-Position kann durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand verändern.

Hydrolyse: Die Verbindung kann einer Hydrolyse unterliegen, was zur Spaltung des Chloratoms und zur Bildung von Adenosin-Derivaten führt

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Thiole, Amine und Alkohole.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid, Natriumborhydrid und andere Oxidations- oder Reduktionsmittel werden verwendet.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse der Verbindung erleichtern

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Produkte umfassen verschiedene 5'-substituierte Adenosin-Derivate.

Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Formen der Verbindung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5'-Desoxy-5'-Fluoradenosin

- 5'-Desoxy-5'-Methylthioadenosin

- 5'-Desoxy-5'-Iodadenosin

Vergleich: 5'-Chlor-5'-Desoxyadenosin (Hydrat) ist aufgrund des Vorhandenseins des Chloratoms an der 5'-Position einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen ähnlichen Verbindungen weist es eine unterschiedliche Reaktivität und Interaktion mit Enzymen und biochemischen Pfaden auf .

Biologische Aktivität

5'-Chloro-5'-deoxyadenosine hydrate is a modified nucleoside that has garnered attention for its biological activity, particularly its role as a selective adenosine receptor agonist. This compound exhibits significant pharmacological properties, influencing various physiological processes through its interaction with adenosine receptors.

- Chemical Name: 5'-Chloro-5'-deoxyadenosine hydrate

- Molecular Formula: C10H12ClN5O3

- CAS Number: 698999-09-6

Biological Activity Overview

5'-Chloro-5'-deoxyadenosine hydrate primarily acts as an agonist for the adenosine A1 receptor, demonstrating a high selectivity profile. The compound has been shown to reverse nociceptive behaviors in animal models, indicating its potential as an analgesic agent.

Key Pharmacological Findings:

- A1 Receptor Agonism: Exhibits Ki values of 0.51 nM at the A1 receptor and significantly higher values at A2A (1340 nM), A2B (2740 nM), and A3 (1290 nM) receptors, confirming its specificity for the A1 receptor .

- Antinociceptive Effects: In studies involving formalin-induced pain in mice, administration of 5'-Chloro-5'-deoxyadenosine hydrate resulted in reduced pain responses, suggesting effective antinociceptive properties .

The primary mechanism by which 5'-Chloro-5'-deoxyadenosine hydrate exerts its effects involves the activation of adenosine A1 receptors, which are known to modulate neurotransmitter release and neuronal excitability. This receptor activation can lead to various downstream effects, including:

- Reduction in Pain Sensitivity: Activation of A1 receptors has been linked to decreased sensitivity to pain stimuli.

- Neuroprotective Effects: The compound may also confer neuroprotective benefits through modulation of excitatory neurotransmission and inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5'-Chloro-5'-deoxyadenosine hydrate, highlighting its therapeutic potential:

- Pain Modulation Study:

- Neuroprotective Study:

Comparative Table of Biological Activities

| Activity Type | 5'-Chloro-5'-deoxyadenosine Hydrate | Other Adenosine Agonists |

|---|---|---|

| A1 Receptor Affinity | Ki = 0.51 nM | Variable |

| Antinociceptive Effects | Yes | Yes |

| Neuroprotective Effects | Yes | Limited |

| Selectivity | High (A1 > A2A > A2B > A3) | Varies |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFACRIDKAAYORV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584239 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-09-6 | |

| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698999-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.